

Chiral Properties of 5-Phenylmorpholin-3-one Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Phenylmorpholin-3-one**

Cat. No.: **B1289996**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylmorpholin-3-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. The stereochemistry of this molecule is of paramount importance as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known chiral properties of the (R)- and (S)-enantiomers of **5-Phenylmorpholin-3-one**, including their physicochemical characteristics, synthesis, and potential biological relevance. While detailed experimental data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide consolidates information from commercial suppliers and analogous compounds to provide a foundational understanding for researchers in the field. The potential role of the (S)-enantiomer as a key intermediate in the synthesis of orexin receptor antagonists highlights the significance of its stereochemistry in the development of novel therapeutics.

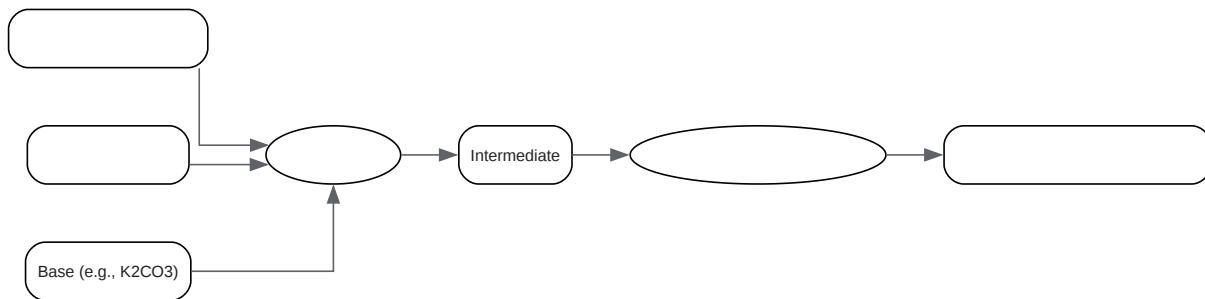
Physicochemical Properties

The enantiomers of **5-Phenylmorpholin-3-one** share the same molecular formula and weight but differ in their spatial arrangement, leading to differences in their interaction with plane-polarized light and other chiral environments. While comprehensive, peer-reviewed data is limited, the following table summarizes available information from commercial sources.

Property	(R)-5- Phenylmorpholin- 3-one	(S)-5- Phenylmorpholin- 3-one	Racemic 5- Phenylmorpholin- 3-one
Molecular Formula	C ₁₀ H ₁₁ NO ₂	C ₁₀ H ₁₁ NO ₂	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol	177.20 g/mol	177.20 g/mol
CAS Number	192815-71-7	1052209-96-7	1260672-03-4
Appearance	Off-white solid	White crystalline powder	Solid
Melting Point	Data not available	90-95 °C	Data not available
Specific Rotation	Data not available	Data not available	0°
Storage Conditions	0-8 °C	2-8 °C, sealed in dry	Room temperature

Note: Data is primarily sourced from commercial supplier information and may not have undergone rigorous peer review. The absence of specific rotation data is a significant gap in the publicly available information for these compounds.

Synthesis and Chiral Separation


The synthesis of **5-Phenylmorpholin-3-one** can be approached through the preparation of the racemic mixture followed by chiral resolution, or through enantioselective synthesis. While specific protocols for this exact molecule are not readily found in the literature, the following sections provide representative experimental procedures based on the synthesis of analogous morpholinone structures.

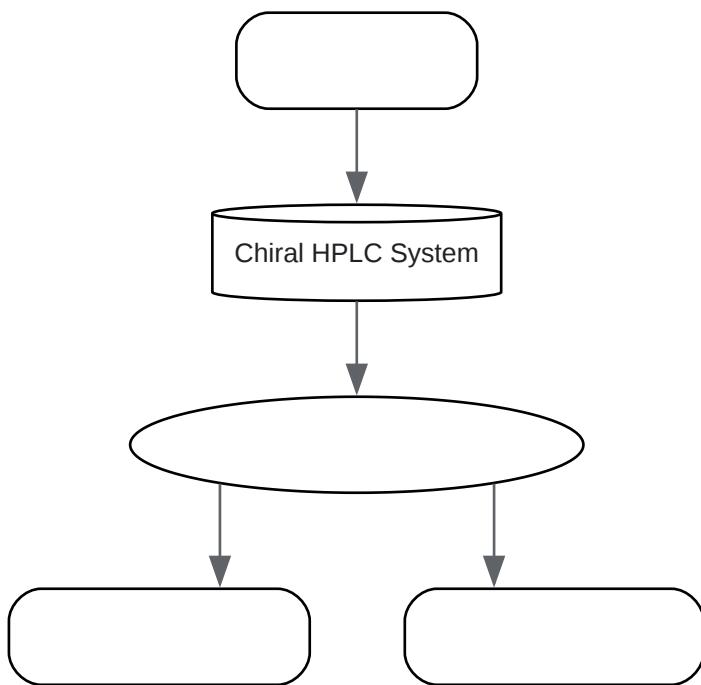
Representative Synthesis of Racemic 5- Phenylmorpholin-3-one

A common route to morpholin-3-ones involves the reaction of an amino alcohol with an α -haloacetate followed by cyclization.

Experimental Protocol:

- N-Alkylation: To a solution of 2-amino-1-phenylethanol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2-3 equivalents).
- Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Cyclization: The crude intermediate is then subjected to cyclization. This can be achieved by heating in a high-boiling point solvent or by treatment with a base such as sodium ethoxide in ethanol.
- The progress of the cyclization is monitored by TLC.
- After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield racemic **5-Phenylmorpholin-3-one**.

[Click to download full resolution via product page](#)


General synthesis workflow for racemic **5-Phenylmorpholin-3-one**.

Chiral Resolution of Racemic **5-Phenylmorpholin-3-one**

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.

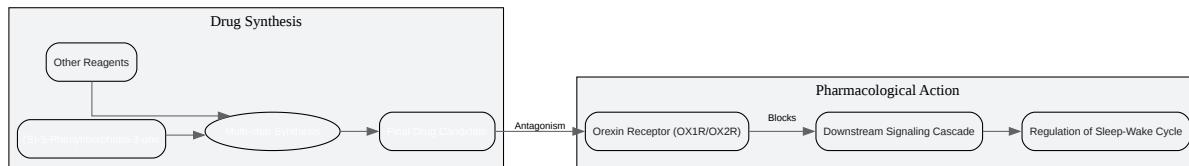
Representative Experimental Protocol for Chiral HPLC Resolution:

- Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) such as Chiralcel® or Chiralpak® series.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
- Sample Preparation: Dissolve the racemic **5-Phenylmorpholin-3-one** in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
 - Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.
 - Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
 - Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
- Data Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
- Preparative Scale-up: For isolation of the individual enantiomers, the method can be scaled up to a preparative HPLC system with a larger column and higher flow rates.

[Click to download full resolution via product page](#)

Workflow for the chiral resolution of **5-Phenylmorpholin-3-one**.

Biological Relevance and Potential Applications


While direct pharmacological data for the enantiomers of **5-Phenylmorpholin-3-one** is scarce in the public domain, its application as a chiral building block in drug discovery provides significant insight into its biological relevance.

Intermediate in the Synthesis of Orexin Receptor Antagonists

The (S)-enantiomer of **5-Phenylmorpholin-3-one** has been identified as a key intermediate in the synthesis of dual orexin receptor antagonists. Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, appetite, and mood. Antagonists of these receptors are a novel class of therapeutics for the treatment of insomnia.

The incorporation of a specific enantiomer of a building block like **5-Phenylmorpholin-3-one** is critical for the final drug's stereochemistry, which in turn dictates its binding affinity and selectivity for the target receptors. The precise spatial orientation of the phenyl group in the (S)-

enantiomer is likely essential for optimal interaction with the binding pocket of the orexin receptors.

[Click to download full resolution via product page](#)

Role of **(S)-5-Phenylmorpholin-3-one** in the orexin signaling pathway.

Conclusion

The enantiomers of **5-Phenylmorpholin-3-one** are important chiral building blocks with demonstrated utility in the synthesis of pharmacologically active compounds, particularly orexin receptor antagonists. While there is a notable lack of comprehensive, publicly available data on the specific chiral properties and biological activities of the individual enantiomers, this guide provides a foundational understanding based on available information and analogous chemical systems. For researchers and drug development professionals, the key takeaway is the critical importance of stereocontrol when utilizing this compound in a synthetic pathway. Further research to fully characterize the physicochemical and pharmacological properties of both (R)- and (S)-**5-Phenylmorpholin-3-one** would be highly valuable to the scientific community.

- To cite this document: BenchChem. [Chiral Properties of 5-Phenylmorpholin-3-one Enantiomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289996#chiral-properties-of-5-phenylmorpholin-3-one-enantiomers\]](https://www.benchchem.com/product/b1289996#chiral-properties-of-5-phenylmorpholin-3-one-enantiomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com